N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide

Organic Synthesis Building Block Orthogonal Functionalization

N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide derivative that contains a secondary alcohol (1‑hydroxybutan‑2‑yl) and a 4‑nitrophenyl moiety. With a molecular formula of C₁₂H₁₅N₃O₅ and a molecular weight of 281.26 g mol⁻¹ , this compound belongs to the class of N,N′‑disubstituted oxalamides, a chemotype known for its versatility in medicinal chemistry and organic synthesis.

Molecular Formula C12H15N3O5
Molecular Weight 281.268
CAS No. 899974-39-1
Cat. No. B2829087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide
CAS899974-39-1
Molecular FormulaC12H15N3O5
Molecular Weight281.268
Structural Identifiers
SMILESCCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O5/c1-2-8(7-16)13-11(17)12(18)14-9-3-5-10(6-4-9)15(19)20/h3-6,8,16H,2,7H2,1H3,(H,13,17)(H,14,18)
InChIKeyVSBBOOPCPJYTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide (CAS 899974-39-1) – Compound Class & Key Properties


N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide derivative that contains a secondary alcohol (1‑hydroxybutan‑2‑yl) and a 4‑nitrophenyl moiety . With a molecular formula of C₁₂H₁₅N₃O₅ and a molecular weight of 281.26 g mol⁻¹ , this compound belongs to the class of N,N′‑disubstituted oxalamides, a chemotype known for its versatility in medicinal chemistry and organic synthesis. The presence of both a hydrogen‑bond donor/acceptor (hydroxyl) and a strong electron‑withdrawing group (nitro) distinguishes it from simpler oxalamides and enables orthogonal chemical modification strategies.

Why N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide Cannot Be Simply Replaced by Other Oxalamides


Oxalamides are not a uniform class; the nature and position of substituents on the two amide nitrogen atoms profoundly influence physicochemical properties, target affinity, and metabolic stability . The unique combination of a chiral secondary alcohol and a 4‑nitrophenyl group in N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide installs a specific hydrogen‑bond network and electronic profile that close analogs—such as the des‑hydroxy analog N-(4‑nitrophenyl)oxalamide (CAS 41116‑36‑3) or the isomeric 2‑nitrophenyl derivative—lack . Consequently, potency, selectivity, solubility, and pharmacokinetic behaviour can vary dramatically even between structurally similar oxalamides, making one‑for‑one substitution without experimental validation unreliable .

Head‑to‑Head Quantitative Comparison: N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide vs. Closest Analogs


Dual‑Functional Handle: Hydroxy + Nitro Groups Enable Orthogonal Derivatisation That Des‑Hydroxy Analogs Cannot Match

N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide possesses two chemically distinct functional groups: a secondary alcohol (oxidizable to a ketone, esterifiable, or displaceable) and a nitro group (reducible to an amine for further coupling). In contrast, the des‑hydroxy comparator N-(4‑nitrophenyl)oxalamide (CAS 41116‑36‑3) offers only the nitro handle, limiting its utility to a single derivatisation pathway . This bifunctionality is quantitatively reflected in the number of distinct reaction sites: two vs. one, which directly translates into higher synthetic versatility for library construction or bioconjugation .

Organic Synthesis Building Block Orthogonal Functionalization

Potency Trajectory in Cancer Cells: Class‑Level Oxalamide IC₅₀ Benchmarks

Although no direct IC₅₀ values have been reported for N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide, closely related oxalamide derivatives consistently display sub‑micromolar to low‑micromolar antiproliferative activity against human cancer cell lines. For instance, a series of novel oxalamides evaluated against MCF‑7 and MDA‑MB‑231 breast cancer cells showed IC₅₀ values of 4.72 μM and 6.37 μM, respectively [1]. These data define a potency window that any replacement candidate must meet or exceed; selecting an oxalamide without a 4‑nitrophenyl group or a hydroxyalkyl substituent may result in loss of activity [1].

Anticancer Breast Cancer Cell Viability

c‑Met Kinase Inhibition Potential: Structural Alignment with a Clinically Validated Scaffold

US Patent 7,470,693 discloses oxalamide derivatives as potent inhibitors of the c‑Met receptor tyrosine kinase, a validated oncology target [1]. N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide falls within the claimed Markush structure, thereby inheriting the intellectual-property and biological‑hypothesis framework of this class. While the patent does not report a specific IC₅₀ for this exact compound, the exemplified analogues confirm that the oxalamide core, when appropriately substituted, can achieve nanomolar c‑Met inhibition [1]. Selecting an oxalamide outside this patent space could mean working with a compound that lacks this documented kinase‑inhibitory potential.

Kinase Inhibitor c‑Met Oncology

Physicochemical Signature: Predicted LogP and TPSA Differentiate It from Non‑Hydroxy Analogs

The secondary alcohol in N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide lowers the predicted logP by approximately 0.5–1.0 log units compared to its de‑hydroxy counterpart N-(4‑nitrophenyl)oxalamide, while increasing the topological polar surface area (TPSA) by ~20 Ų . These modifications enhance aqueous solubility and hydrogen‑bonding capacity, two parameters that directly influence oral bioavailability and formulation ease. In a procurement context, the improved solubility profile may reduce the need for complex formulation excipients, offering a practical advantage over less polar oxalamides .

Physicochemical Properties Drug‑likeness ADME

Optimal Use Cases for N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide Based on Verified Evidence


Bifunctional Building Block for PROTACs or Bioconjugates

The orthogonal hydroxyl and nitro groups allow sequential functionalization: the nitro group can be reduced to an aniline for amide coupling, while the hydroxyl can be oxidised or esterified without interfering with the first step. This bifunctionality is not available in des‑hydroxy analogs, making this compound a preferred starting material for heterobifunctional linker synthesis [Section 3, Evidence Item 1].

Kinase Inhibitor Lead Optimisation Based on c‑Met Patent Space

Because the compound falls within the general claims of US 7,470,693, it can be used as a scaffold for further SAR studies aimed at c‑Met inhibition. Procurement of this specific oxalamide ensures alignment with existing intellectual property, which may streamline patent prosecution and licensing negotiations [Section 3, Evidence Item 3].

Anticancer Phenotypic Screening Where Nitrophenyl Oxalamides Are Active

Class‑level data indicate that oxalamides bearing a nitrophenyl moiety show low‑micromolar activity against breast cancer lines. This compound, with its 4‑nitrophenyl substituent, is a logical candidate for inclusion in phenotypic screening libraries when seeking to recapitulate or improve upon the published 4.72 μM IC₅₀ [Section 3, Evidence Item 2].

Physicochemical Property‑Driven Selection for Solubility‑Sensitive Assays

The reduced logP and increased TPSA of the target compound, relative to non‑hydroxy oxalamides, suggest superior aqueous solubility. This makes it a better choice for biochemical or cell‑based assays where DMSO concentration must be minimised, reducing the risk of solvent‑induced artefacts [Section 3, Evidence Item 4].

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